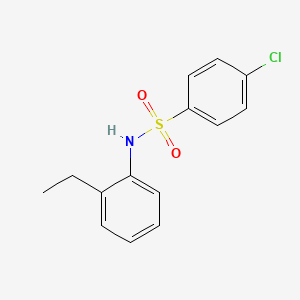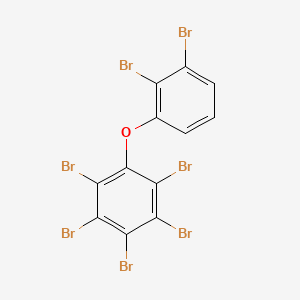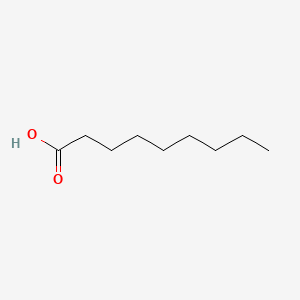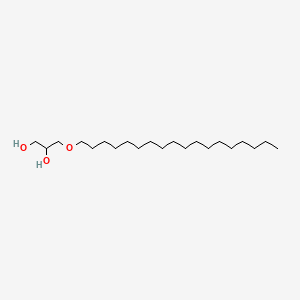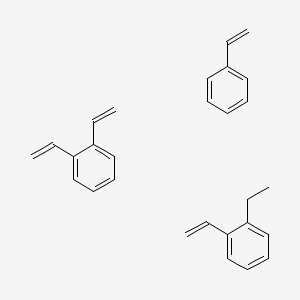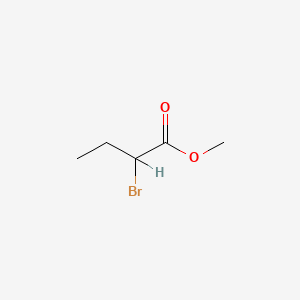
Cobalt(II) chloride hydrate
Übersicht
Beschreibung
Cobalt(II) chloride hydrate, also known as cobaltous chloride hydrate, is a hydrated form of cobalt chloride. It is a crystalline solid that appears in various colors depending on its hydration state, with the hexahydrate form being rose-red. The chemical formula for cobalt(II) chloride hexahydrate is CoCl₂·6H₂O . This compound is widely used in various scientific and industrial applications due to its unique properties.
Wirkmechanismus
Target of Action
Cobalt(II) chloride hydrate is an inorganic compound and a salt of cobalt and chlorine . It is often used in the lab and has been studied for its effects on various cell types .
Mode of Action
This compound interacts with its environment in several ways. In the presence of ammonia or amines, cobalt (II) is readily oxidized by atmospheric oxygen to give a variety of cobalt (III) complexes . This interaction can lead to changes in the compound’s structure and properties .
Biochemical Pathways
This compound has been shown to activate the hypoxic pathway and the epithelial–mesenchymal transition, and inhibit the pathways of cell proliferation . It also causes activation of the apoptosis pathway, increased the activity of effector caspases 3 and 7, and increased the expression of the unfolded protein response target DDIT3 .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action can vary. For instance, it has been shown to induce cell proliferation in certain concentrations, while higher concentrations can lead to apoptotic cell death . Furthermore, it can cause structural changes in the dehydrated salts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility can be affected by temperature . Additionally, its interaction with other substances, such as ammonia or amines, can lead to the formation of various complexes .
Biochemische Analyse
Biochemical Properties
Cobalt(II) chloride hydrate plays a role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that cobalt chloride has beneficial effects across species through a hormetic mechanism
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, it has been found that sub-lethal doses of cobalt chloride can protect against hypoxia-induced death in mammalian cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . High doses of cobalt chloride have toxic effects in mammalian cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, dehydration and decomposition of an undried and a partly dried sample of hydrated CoCl2 have been investigated using both isothermal and non-isothermal weight loss methods
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While high doses of cobalt chloride have toxic effects, sub-lethal doses have been found to have beneficial effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) chloride hydrate can be synthesized through the reaction of cobalt(II) hydroxide or cobalt(II) carbonate with hydrochloric acid. The reactions are as follows:
- CoCO₃ + 2 HCl → CoCl₂ + CO₂ + H₂O
- Co(OH)₂ + 2 HCl → CoCl₂ + 2 H₂O
The solid dihydrate and hexahydrate forms can be obtained by evaporating the aqueous solution of cobalt(II) chloride .
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cobalt metal or cobalt oxide in hydrochloric acid, followed by crystallization to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt(II) chloride hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) chloride can be oxidized to cobalt(III) chloride.
Reduction: It can be reduced back to cobalt metal.
Substitution: It forms complex ions with ligands such as ammonia and chloride ions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like chlorine or oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like ammonia or chloride ions in aqueous or alcoholic solutions.
Major Products:
Oxidation: Cobalt(III) chloride.
Reduction: Cobalt metal.
Substitution: Various cobalt complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) chloride hydrate has numerous applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Nickel(II) chloride (NiCl₂): Similar in structure and properties but has different catalytic and biological activities.
Copper(II) chloride (CuCl₂): Also used in catalysis and electroplating but has distinct chemical reactivity.
Uniqueness: Cobalt(II) chloride hydrate is unique due to its ability to act as a hypoxia mimic, which is not a common property among similar transition metal chlorides. This makes it particularly valuable in biological and medical research .
Eigenschaften
IUPAC Name |
dichlorocobalt;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCGXRQVUIKNGS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Co]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CoH2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-13-1, 69098-14-2 | |
| Record name | Cobalt dichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




